![molecular formula C11H11Cl2N3 B2796822 5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 2361636-53-3](/img/structure/B2796822.png)
5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C8H7Cl2N3 . It is a pyrimidine derivative, which is a class of compounds that are part of the genetic material of deoxyribonucleic acid (DNA) and have demonstrated various biological activities .
Molecular Structure Analysis
The molecular structure of 5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains two chlorine atoms and a cyclopropylmethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine include a molecular weight of 216.07 . The compound is predicted to have a density of 1.51±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
The scientific research on pyrazolo[1,5-a]pyrimidines, including 5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine, highlights the significance of their structural analysis and synthesis. A comprehensive review focuses on the regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, emphasizing the challenges and controversies surrounding the regio-orientation of substituents on the pyrimidine ring. Such analysis is crucial for understanding the reactivity and functionalization of these compounds in various chemical reactions (Mohamed & Mahmoud, 2019).
Medicinal Chemistry and Pharmacology
Pyrazolo[1,5-a]pyrimidines serve as a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. A study elucidates the extensive application of these compounds in drug discovery, covering their role as anticancer agents, central nervous system (CNS) modulators, anti-infectious agents, anti-inflammatory compounds, and more. The structure-activity relationship (SAR) studies provide insights into optimizing these compounds for better therapeutic efficacy (Cherukupalli et al., 2017).
Synthetic Pathways and Catalysts
The exploration of synthetic pathways using hybrid catalysts for the development of pyrazolo[1,5-a]pyrimidine derivatives reveals the significance of such methodologies in enhancing the efficiency and selectivity of synthesis processes. Innovations in catalysis, including the use of organocatalysts, metal catalysts, and green solvents, have been instrumental in advancing the synthesis of these compounds, contributing to their diversified medicinal applications (Parmar et al., 2023).
Biophysical Studies and Drug Development
Further research underlines the importance of pyrazolo[1,5-a]pyrimidines in biophysical studies and drug development. The examination of these compounds in various pharmacological models showcases their potential in addressing a myriad of health conditions, underscoring the need for continued research to fully exploit their therapeutic benefits (Gondkar et al., 2013).
Future Directions
The future directions for research on 5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine and similar compounds could involve further exploration of their therapeutic potential. Pyrimidine derivatives have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . This suggests that these compounds could have significant potential for development as novel anticancer drugs .
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines are key structural fragments of antiviral agents . Therefore, it can be inferred that this compound may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can undergo the dimroth rearrangement, which involves the relocation of heteroatoms in heterocyclic systems . This rearrangement can lead to structural changes in the compound, potentially affecting its interaction with its targets.
Result of Action
It is known that similar compounds have been used in the synthesis of heat-resistant explosives . This suggests that the compound may have high thermal stability and could potentially cause significant molecular and cellular changes upon detonation.
Action Environment
It is known that the dimroth rearrangement, a potential reaction involving this compound, can be catalyzed by acids, bases, and is accelerated by heat or light . Therefore, environmental factors such as pH and temperature could potentially influence the compound’s action and stability.
properties
IUPAC Name |
5,7-dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-6-8(4-7-2-3-7)11-14-9(12)5-10(13)16(11)15-6/h5,7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQWFRYCJNYIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1CC3CC3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine |
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